1,1'-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione
Description
1,1'-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione is a bis-heterocyclic compound featuring two imidazolidine-2,4-dione moieties linked by an ethane-1,2-diyl group.
Properties
CAS No. |
32705-90-1 |
|---|---|
Molecular Formula |
C8H10N4O4 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
1-[2-(2,4-dioxoimidazolidin-1-yl)ethyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C8H10N4O4/c13-5-3-11(7(15)9-5)1-2-12-4-6(14)10-8(12)16/h1-4H2,(H,9,13,15)(H,10,14,16) |
InChI Key |
HCBIJOURJUFTAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1CCN2CC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1’-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione involves several steps. One common method includes the reaction of ethylenediamine with phosgene to form a bis-carbamoyl chloride intermediate, which is then cyclized to form the imidazolidine-2,4-dione rings . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
1,1’-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1,1’-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1,1’-(Ethane-1,2-diyl)bisimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Analogues and Molecular Properties
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Polarity : The target compound’s low LogP (-1.77) contrasts with pyridinium-based EDPBT (LogP ~1.2) , reflecting divergent solubility profiles (aqueous vs. organic phases).
- Linker Flexibility: Ethane-1,2-diyl groups confer rigidity compared to imine-linked analogs (e.g., iminodiethane derivatives) , impacting conformational stability in coordination polymers .
Key Observations :
- Microwave-assisted methods (e.g., ) offer efficiency gains over traditional routes, though solvent compatibility (e.g., acetone in EDPBT synthesis ) remains critical.
Key Observations :
- Bioactivity : Pyridinium derivatives (e.g., ) exhibit potent antibacterial effects, whereas imidazolidine-diones may target enzymatic pathways (e.g., hydantoinase substrates) .
- Catalysis : EDPBT’s recyclability contrasts with single-use reagents, highlighting sustainability advantages.
- Materials Science : Ethylene-linked bis-heterocycles could serve as ligands in coordination polymers for gas storage, leveraging their rigid backbones .
Chromatographic and Analytical Behavior
- The iminodiethane-linked analog is separable via RP-HPLC (Newcrom R1 column), suggesting the target compound’s analysis would require similar polar stationary phases.
- EDPBT’s bromine content may necessitate ion-pair chromatography, whereas bis-pyrimidines with aromaticity could be analyzed via UV detection.
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